![molecular formula C15H19N5O3 B14936234 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate](/img/structure/B14936234.png)
methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate is a complex organic compound that features a tetrazole ring, a phenyl group, and an isoleucine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Coupling with L-isoleucine: The final step involves coupling the tetrazole-phenyl intermediate with L-isoleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenyl group and isoleucine moiety contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate
- Methyl N-{[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate
Uniqueness
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate is unique due to its specific combination of a tetrazole ring, phenyl group, and isoleucine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19N5O3 |
---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-methyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]pentanoate |
InChI |
InChI=1S/C15H19N5O3/c1-4-10(2)13(15(22)23-3)17-14(21)11-6-5-7-12(8-11)20-9-16-18-19-20/h5-10,13H,4H2,1-3H3,(H,17,21)/t10-,13+/m1/s1 |
InChI-Schlüssel |
LOQGOIGAFGNWAC-MFKMUULPSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Kanonische SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.